Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is an intermediate compound often used in the synthesis of pharmaceuticals and herbicides. It is notable for its distinct structural properties and reactivity, which make it valuable in various chemical processes.
Synthesis Analysis
The synthesis of thiophene-2-carboxylates involves several steps, including halogenation and alkylation. For instance, Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be obtained by halogenation of methyl 3-hydroxythiophene-2-carboxylate, followed by reactions with alcohols to yield thiophene-2,4-diols. These compounds can then undergo further reactions like O-alkylation and alkaline hydrolysis, leading to various derivatives (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
Thiophene-2-carboxylates exhibit diverse structural features that are significant for their chemical properties. For instance, the functionalization of thiophene groups in certain compounds leads to the formation of complex molecular structures, as seen in lanthanide-based metal-organic frameworks (Wang et al., 2016).
Chemical Reactions and Properties
Thiophene-2-carboxylates participate in various substitution reactions. For example, formylation of thieno[3,4-b]thiophene leads to the formation of mixtures of substituted products, highlighting their reactivity and potential for functional group modification (Wynberg & Feijen, 2010). Additionally, reactions involving isothiocyanates lead to the synthesis of thiophene derivatives (El-Agha et al., 2018).
Scientific Research Applications
Role in Cosmetic Allergy and Dermatology
Methyl(chloro)isothiazolinone, sharing a structural fragment with the chemical of interest, is a notable preservative and a significant cause of cosmetic allergy in Europe. It is associated with various dermatological conditions like seborrhoeic dermatitis, lupus erythematosus, lymphocytic infiltrate, photodermatosis, and atopic dermatitis. The substance is linked to atypical lymphoid infiltrate, raising questions about the pathogenesis of certain dermatological conditions and prompting further research into the interaction between allergens and cellular life (Gimenez-Arnau et al., 2004).
Biocide and Antimicrobial Applications
Isopropyl methylphenol, which partially resembles the structure of the compound , functions as an anti-mold, general antimicrobial agent, and preservative. It is prevalent in pharmaceuticals, over-the-counter drugs, and cosmetics, valued for its non-irritating properties to the skin and perceived lack of sensitization potential. However, instances of allergic contact dermatitis caused by isopropyl methylphenol indicate the need for awareness and potential reevaluation of its usage in commercial products (Iijima & Takayama, 2019).
Role in Thiophene Derivatives Synthesis
Thiophene derivatives, like the compound , are important in medicinal chemistry, offering a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. These derivatives also find applications in organic materials due to their electronic properties and are valued as intermediates in organic synthesis. The synthesis of thiophene derivatives continues to be a significant area of research, with methods such as the Gewald and Fiesselmann methods being improved and novel approaches being developed. This research underscores the relevance of thiophene derivatives in drug synthesis and natural product synthesis, highlighting their importance in various industrial and medicinal applications (Xuan, 2020).
Environmental and Occupational Health Implications
Compounds structurally related to the one are noted for their presence in industrial settings as preservatives in metal working fluids, latex emulsions, and for water treatment. Cases of severe irritant contact dermatitis have been reported, emphasizing the significance of worker education and the use of personal protective equipment when handling such chemicals in industrial contexts (Ng & Tay, 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZSQFFTHVUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381047 | |
Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
175201-99-7 | |
Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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